
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone, also known as ANE, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. ANE is a synthetic compound that belongs to the class of heterocyclic compounds and has a molecular weight of 315.39 g/mol.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone is not fully understood. However, it has been suggested that 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes (Kumar et al., 2016). These enzymes are involved in the production of inflammatory mediators and are overexpressed in cancer cells. 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway (Kumar et al., 2016).
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) (Kumar et al., 2016). 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) which is a transcription factor that plays a key role in inflammation (Kumar et al., 2016). Moreover, 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been reported to increase the activity of natural killer cells and enhance the production of cytokines such as interferon-gamma (IFN-γ) (Kumar et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone for lab experiments include its low toxicity, high stability, and ease of synthesis (Kumar et al., 2016). However, the limitations of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone include its poor solubility in water and its limited bioavailability (Kumar et al., 2016).
Zukünftige Richtungen
For research on 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone include investigating its efficacy in combination with other drugs and exploring its potential as a therapeutic agent for autoimmune diseases.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone involves the reaction of 2-naphthol with 2-(chloromethyl)oxirane in the presence of sodium hydroxide to yield 2-naphthalen-2-yloxyethanol. This intermediate is then reacted with azetidine in the presence of potassium carbonate to give 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone. The yield of 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone obtained through this method is 60-70% (Kumar et al., 2016).
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been found to exhibit a range of biological activities that make it a promising candidate for drug development. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties (Kumar et al., 2016). 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has also been reported to inhibit the growth of cancer cells and induce cell death (Kumar et al., 2016). Moreover, 1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone has been shown to have a positive effect on the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells (Kumar et al., 2016).
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(16-8-3-9-16)11-18-14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSOOOPERTSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-naphthalen-2-yloxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)
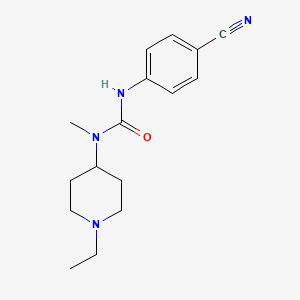
![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
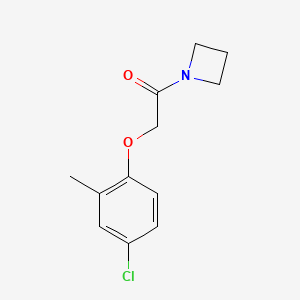
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
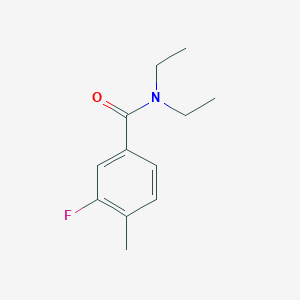
![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
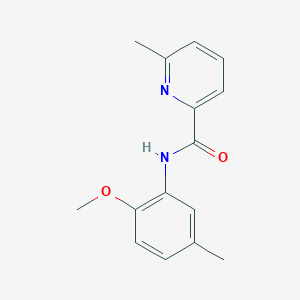
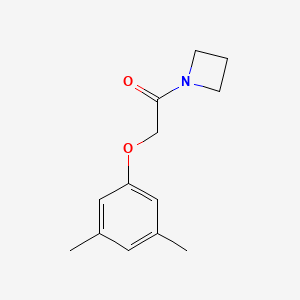
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)